Sodium taurinate

概要

説明

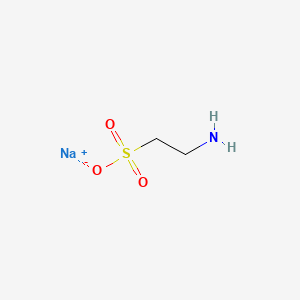

Sodium taurinate, also known as sodium 2-aminoethanesulfonate, is a derivative of taurine, an amino sulfonic acid. Taurine is naturally found in various tissues of mammals, including the brain, heart, and muscles. This compound is widely used in various scientific and industrial applications due to its unique properties and biological significance.

準備方法

Synthetic Routes and Reaction Conditions: Sodium taurinate can be synthesized through a cyclic process involving the reaction of ethylene oxide with sodium bisulfite and ammonium. The reaction mixture is then neutralized with sulfur dioxide or sulfurous acid to recover taurine and regenerate sodium bisulfite . Another method involves reacting monoethanolamine with sulfuric acid to obtain 2-aminoethyl hydrogen sulfate ester, which is then reacted with sodium sulfite to yield this compound .

Industrial Production Methods: The industrial production of this compound primarily follows the ethylene oxide process due to its high yield and economic efficiency. This process involves the continuous conversion of byproducts such as sodium ditaurinate and sodium tritaurinate to this compound, ensuring minimal waste generation .

化学反応の分析

Types of Reactions: Sodium taurinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form taurine.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed:

Oxidation: Taurine is the primary product.

Reduction: Various reduced derivatives of taurine.

Substitution: Substituted taurine derivatives with different functional groups.

科学的研究の応用

Sodium taurinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

作用機序

Sodium taurinate exerts its effects through several mechanisms:

Membrane Stabilization: It helps stabilize cell membranes, protecting cells from damage.

Osmoregulation: this compound regulates the volume of body cells by controlling the flow of ions and water.

Calcium Modulation: It modulates intracellular calcium levels, which is crucial for various cellular functions.

Cytoprotection: this compound provides cytoprotective effects by reducing oxidative stress and inflammation.

類似化合物との比較

Magnesium taurinate: Known for its potential to lower blood pressure and improve cardiovascular health.

Potassium taurinate: Used for its beneficial effects on muscle function and cardiovascular health.

Calcium taurinate: Studied for its role in bone health and muscle function.

Uniqueness of Sodium Taurinate: this compound is unique due to its high solubility in water and its ability to act as a surfactant. Its role in osmoregulation and membrane stabilization makes it particularly valuable in biological and medical research. Additionally, its production process is efficient and environmentally friendly, making it a preferred choice in industrial applications .

生物活性

Sodium taurinate, a sodium salt of taurine, is gaining attention for its biological activities and potential therapeutic applications. This article delves into the biological functions of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of this compound

This compound is synthesized from taurine, a naturally occurring beta-amino acid known for its diverse physiological roles. It is involved in several biological processes, including osmoregulation, modulation of neurotransmission, and antioxidant defense mechanisms. The compound's structure allows it to interact with various cellular targets, which contributes to its biological activity.

Mechanisms of Biological Activity

-

Antioxidant Properties :

This compound exhibits significant antioxidant activity. It helps in reducing oxidative stress by neutralizing free radicals and reactive oxygen species (ROS). The conversion of taurine into taurine chloramine through interaction with hypochlorous acid further enhances its anti-inflammatory properties . -

Neuroprotective Effects :

Taurine and its derivatives, including this compound, have been shown to protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotection is crucial in conditions such as ischemia and neurodegenerative diseases . -

Regulation of Calcium Homeostasis :

This compound plays a role in calcium ion regulation within cells. It modulates calcium signaling pathways that are essential for various cellular functions, including muscle contraction and neurotransmitter release . -

Modulation of Protein Function :

The compound assists in proper protein folding and trafficking within the endoplasmic reticulum (ER), which is vital for maintaining cellular homeostasis .

Table 1: Summary of Key Studies on this compound

| Study | Findings | Implications |

|---|---|---|

| Schaffer et al. (2014) | Demonstrated that taurine reduces superoxide generation in mitochondria | Suggests potential use in mitochondrial diseases |

| Kim & Cha (2014) | Found that taurine neutralizes hypochlorous acid, forming taurine chloramine | Indicates anti-inflammatory properties |

| Jong et al. (2016) | Showed that taurine enhances mitochondrial protein biosynthesis | Supports therapeutic use in metabolic disorders |

Clinical Applications

-

Cardiovascular Diseases :

This compound has been studied for its role in treating congestive heart failure. Its ability to improve cardiac function and reduce oxidative stress makes it a candidate for therapeutic intervention . -

Neurological Disorders :

Research indicates that this compound may be beneficial in treating conditions like epilepsy and Alzheimer’s disease due to its neuroprotective effects . -

Metabolic Disorders :

The compound has shown promise in metabolic diseases such as diabetes by improving insulin sensitivity and reducing inflammation .

Safety and Toxicology

Toxicological studies indicate that this compound has a high safety profile with low acute toxicity levels observed in animal models. The no-observed-adverse-effects-level (NOAEL) was reported to be ≥1000 mg/kg/d in repeated dose studies, highlighting its potential as a safe therapeutic agent .

特性

CAS番号 |

7347-25-3 |

|---|---|

分子式 |

C2H7NNaO3S |

分子量 |

148.14 g/mol |

IUPAC名 |

sodium;2-aminoethanesulfonate |

InChI |

InChI=1S/C2H7NO3S.Na/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6); |

InChIキー |

MDMBYMJYFDDMMO-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])N.[Na+] |

正規SMILES |

C(CS(=O)(=O)O)N.[Na] |

Key on ui other cas no. |

7347-25-3 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。